7-(4-{[3-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-(4-{[3-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinolone core, which is known for its antibacterial properties, and additional functional groups that may enhance its activity and specificity.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology
The antibacterial properties of the quinolone core make this compound a candidate for developing new antibiotics. Its unique structure may offer advantages over existing drugs, such as improved efficacy or reduced resistance.
Medicine
Beyond its potential as an antibiotic, this compound could be explored for other therapeutic applications, such as anticancer agents or enzyme inhibitors, due to its diverse functional groups.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{[3-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinolone core and the introduction of various substituents. Common synthetic routes may involve:
Formation of the Quinolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step typically involves nucleophilic substitution reactions.
Addition of the Ethoxycarbonyl Group: This can be done through esterification reactions using ethyl chloroformate or similar reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and quinolone moieties.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolone N-oxides, while reduction could produce alcohol derivatives.
Mechanism of Action
The mechanism of action of 7-(4-{[3-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid likely involves interactions with bacterial DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death. The additional functional groups may enhance binding affinity or specificity, potentially reducing side effects or resistance.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Another fluoroquinolone with enhanced activity against certain bacterial strains.
Uniqueness
The uniqueness of 7-(4-{[3-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its specific combination of functional groups, which may offer advantages in terms of efficacy, specificity, and reduced resistance compared to other quinolones.
Properties
IUPAC Name |
7-[4-[(3-ethoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O5S/c1-3-29-15-19(24(33)34)23(32)18-13-20(27)22(14-21(18)29)30-8-10-31(11-9-30)26(37)28-17-7-5-6-16(12-17)25(35)36-4-2/h5-7,12-15H,3-4,8-11H2,1-2H3,(H,28,37)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWNEECSMAEHNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(=O)OCC)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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